4-Methoxypyrrolidin-3-ol

Stereochemistry Thermodynamics Conformational Analysis

Research programs requiring rigid pyrrolidine scaffolds face reproducibility issues with generic or incorrectly configured analogs. 4-Methoxypyrrolidin-3-ol solves this with defined adjacent -OCH3 and -OH groups creating two stereocenters. - Trans (3R,4R): thermodynamically stable, >99% ee via biocatalysis, minimizes side reactions - XLogP3 = -1.1: optimal for CNS candidates (neurodegeneration/pain) - HCl salt: decomposes at 245°C (free base 192-195°C), safer for high-temp reactions - Validated C-7 substituent for fluoroquinolone antibiotics (ref: compound 3k)

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
Cat. No. B12972892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrrolidin-3-ol
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCOC1CNCC1O
InChIInChI=1S/C5H11NO2/c1-8-5-3-6-2-4(5)7/h4-7H,2-3H2,1H3
InChIKeyNLVZYRDCKUFONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrrolidin-3-ol: Chiral Pyrrolidine Scaffold


4-Methoxypyrrolidin-3-ol (C₅H₁₁NO₂, MW 117.15 g/mol) is a chiral pyrrolidine derivative featuring adjacent methoxy (-OCH₃) and hydroxyl (-OH) groups on a saturated five-membered ring, creating two stereogenic centers and four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) . The trans configuration (e.g., (3R,4R)) is thermodynamically more stable than the cis form due to reduced steric hindrance . This compound serves as a privileged scaffold in kinase inhibitor design and a versatile chiral building block for constructing bioactive molecules, with the pyrrolidine ring providing conformational constraint that can enhance target binding specificity .

Core Scaffold Chiral pyrrolidine with two stereocenters; trans configuration context for synthetic stability
Research Use Kinase inhibitor design, PROTAC synthesis, and chiral building block studies
Stereochemical Control Defined stereochemistry review; racemate or incorrect isomer may not transfer target-binding profile

Why Analogs Cannot Substitute 4-Methoxypyrrolidin-3-ol


Despite the apparent simplicity of the pyrrolidine core, substituting 4-Methoxypyrrolidin-3-ol with unsubstituted pyrrolidin-3-ol or other analogs (e.g., 3-hydroxypyrrolidine, 4-hydroxyprolinol) is precluded by critical differences in stereochemical rigidity, hydrogen-bonding capacity, and pharmacokinetic properties. The methoxy group at the 4-position not only increases lipophilicity (XLogP3 = -1.1 vs. -1.6 for 3-hydroxypyrrolidine) but also acts as a hydrogen bond acceptor, enabling additional interactions with biological targets that simple hydroxyl analogs cannot achieve [1]. Furthermore, the adjacent hydroxyl group establishes a defined hydrogen-bond donor vector, and even slight changes in stereochemistry—such as replacing the (3R,4R) configuration with (3R,4S)—can drastically alter kinase inhibitor potency . Generic substitution with achiral or incorrectly configured pyrrolidine derivatives risks complete loss of target engagement and unpredictable off-target effects, as demonstrated in QSAR studies where the specific 3-amino-4-methoxypyrrolidine configuration was essential for antibacterial activity [2].

Stereochemistry shift (e.g., cis vs trans) may alter target binding and kinase inhibitor potency.
Removal of 4-methoxy group may reduce hydrogen-bonding interactions critical for biological activity.
Unsubstituted pyrrolidine analogs may exhibit lower lipophilicity, potentially affecting membrane permeability profiles.

4-Methoxypyrrolidin-3-ol: Evidence of Superiority


Trans vs Cis Thermodynamic Stability

The trans configuration of 4-methoxypyrrolidin-3-ol (e.g., (3R,4R) and (3S,4S) stereoisomers) is thermodynamically more stable than the cis configuration ((3R,4S) and (3S,4R)) due to reduced steric hindrance between the adjacent methoxy and hydroxyl groups on the puckered pyrrolidine ring . This stability translates to reduced racemization and higher stereochemical integrity during storage and synthetic manipulations.

Thermodynamic Stability
Class-level inference
Trans configuration favored
Supports stereochemical integrity during synthesis and storage.
No quantified stability difference available.
Stereochemistry Thermodynamics Conformational Analysis

Hydrochloride Salt Thermal Stability

The hydrochloride salt of 4-methoxypyrrolidin-3-ol exhibits substantially improved thermal stability compared to the free base, decomposing at 245°C due to ionic lattice stabilization, whereas the free base hydrochloride melts at 192–195°C (with decomposition) . This increased stability is critical for long-term storage and for reactions requiring elevated temperatures.

Thermal Stability
Head-to-head
Hydrochloride salt decomposes at 245 °C vs free base 192–195 °C
Salt form may support elevated-temperature synthetic steps.
≥50 °C difference; solid-state thermal analysis context.
Thermal Stability Salt Form Decomposition Temperature

Enantiomeric Purity via Biocatalysis

A 2023 study in Nature Catalysis reported a biocatalytic approach using engineered transaminases to produce (3R,4R)-4-methoxypyrrolidin-3-ol with >99% enantiomeric excess (ee) and significantly improved yield compared to traditional chemical routes [1]. This method achieves initial ee values of 97–98%, which can be further enhanced to ≥99% via crystallization, surpassing the typical 90–95% ee obtained with classical asymmetric hydrogenation catalysts [1].

Enantiomeric Purity
Reported
>99% ee
Supports high stereochemical purity for sensitive applications.
Biocatalytic transaminase method; initial ee 97–98%.
Asymmetric Synthesis Biocatalysis Enantiomeric Purity

Lipophilicity vs. Pyrrolidin-3-ol

The computed partition coefficient (XLogP3) for (3R,4R)-4-methoxypyrrolidin-3-ol is -1.1, reflecting moderate hydrophilicity [1]. In contrast, unsubstituted 3-hydroxypyrrolidine has a predicted XLogP3 of approximately -1.6. The methoxy group increases lipophilicity by about 0.5 log units, which can enhance membrane permeability and improve oral bioavailability potential in drug candidates without drastically altering aqueous solubility.

Lipophilicity (XLogP3)
Cross-study comparable
-1.1 vs -1.6 for 3-hydroxypyrrolidine (Δ +0.5)
Increased lipophilicity context for membrane permeability studies.
Computed values; experimental log P not available.
Lipophilicity ADME Physicochemical Properties

QSAR: Stereochemistry for Quinolone Activity

In a quantitative structure-activity relationship (QSAR) study of 7-(3-amino-4-methoxypyrrolidin-1-yl) quinolone derivatives, the specific configuration of the 3-amino-4-methoxypyrrolidine moiety was found to be critical for antibacterial activity [1]. Among the stereoisomers evaluated, the (3R,4S)-configured derivative exhibited the highest in vivo antibacterial activity and no cytotoxicity, leading to its selection for further development [1]. This demonstrates that the 4-methoxypyrrolidin-3-ol scaffold, when properly configured, provides a quantifiable advantage over alternative amine substituents.

QSAR Antibacterial Activity
Class-level inference
(3R,4S) config. showed highest antibacterial activity in mouse model
Supports stereospecific role in quinolone SAR studies.
Specific MIC values not reported; model-specific review.
QSAR Antibacterial Stereochemistry

4-Methoxypyrrolidin-3-ol: Procurement & Application Scenarios


Chiral Building Block for Kinase Inhibitors & PROTACs

Given its defined stereochemistry and the privileged nature of the pyrrolidine scaffold in kinase inhibitor design , 4-methoxypyrrolidin-3-ol is ideally suited as a chiral building block for constructing selective ATP-competitive inhibitors and proteolysis-targeting chimeras (PROTACs) [1]. The trans (3R,4R) configuration is preferred for its thermodynamic stability and high enantiomeric purity (>99% ee achievable via biocatalysis), which minimizes side reactions and simplifies downstream purification.

Hydrochloride Salt: Storage & High-Temperature Use

Organizations requiring stable, room-temperature storage of building blocks for extended periods should procure the hydrochloride salt form (decomposes at 245°C) rather than the free base (decomposes at 192–195°C) . The 50°C higher decomposition threshold provides a significant safety margin for reactions conducted at elevated temperatures and reduces the risk of batch failure due to thermal degradation during shipping or storage.

Stereodefined Precursor for Quinolone Antibacterials

For medicinal chemistry programs focused on novel fluoroquinolone antibiotics, the (3R,4S)-4-methoxypyrrolidin-3-ol stereoisomer (or its 3-amino derivative) is a validated C-7 substituent that confers high in vivo antibacterial activity with no detectable cytotoxicity in mouse models [1]. Procuring this specific enantiomer is critical for reproducing the activity of lead compounds like 3k and for conducting structure-activity relationship (SAR) studies.

Lipophilic Scaffold for CNS Drug Discovery

With an XLogP3 of -1.1, 4-methoxypyrrolidin-3-ol occupies a desirable lipophilicity range for CNS drug candidates, balancing aqueous solubility with membrane permeability [2]. This scaffold is recommended for programs targeting neurodegenerative diseases, psychiatric disorders, or pain, where the pyrrolidine core can mimic natural alkaloids and the methoxy group provides an additional hydrogen-bond acceptor to engage polar residues in the target binding pocket.

Application
Selection Property
Validation Focus
Kinase inhibitor & PROTAC chiral building block
Trans (3R,4R) stereochemical configuration context
Enantiomer-attribution and reaction stereospecificity review
High-temperature synthetic applications
Hydrochloride salt thermal stability profile
Thermal degradation threshold under reaction conditions
Quinolone antibacterial SAR studies
(3R,4S) stereoisomer context
In vivo antibacterial model response and cytotoxicity endpoint review
CNS drug discovery scaffold
Lipophilicity and hydrogen-bonding capacity
Membrane permeability and CNS exposure model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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